Terbucromil
Overview
Description
Terbucromil: is a chromone derivative known for its anti-allergic, anti-inflammatory, and uricosuric activities. The compound’s chemical name is 6,8-di-tert-butyl-4-oxo-4H-1-benzopyran-2-carboxylic acid, and it has the molecular formula C18H22O4 .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Reaction: The synthesis of terbucromil begins with the Friedel-Crafts acylation of 2,4-di-tert-butylphenol with acetic anhydride in the presence of boron trifluoride (BF3) to yield 3,5-di-tert-butyl-2-hydroxyacetophenone.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Terbucromil can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur with reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
- Terbucromil is used as a starting material for the synthesis of various chromone derivatives.
- It serves as a model compound in studies of chromone chemistry.
Biology:
- The compound is studied for its anti-allergic and anti-inflammatory properties.
- It is used in research on uricosuric agents, which help in the excretion of uric acid.
Medicine:
- This compound has potential therapeutic applications in treating allergic reactions and inflammatory conditions.
- It is investigated for its role in managing gout due to its uricosuric activity.
Industry:
- The compound is used in the development of pharmaceuticals and agrochemicals.
- It serves as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
Mechanism:
- Terbucromil exerts its effects by inhibiting the release of histamine and other inflammatory mediators from mast cells.
- It also inhibits the enzyme xanthine oxidase, which is involved in the production of uric acid.
Molecular Targets and Pathways:
- The primary molecular targets are histamine receptors and xanthine oxidase.
- The compound modulates the inflammatory pathway by reducing the release of pro-inflammatory cytokines.
Comparison with Similar Compounds
Cromolyn Sodium: Another chromone derivative with anti-allergic properties.
Nedocromil Sodium: Similar in structure and function, used as an anti-inflammatory agent.
Ketotifen: A benzocycloheptathiophene derivative with anti-allergic activity.
Uniqueness:
- Terbucromil is unique due to its dual action as an anti-allergic and uricosuric agent.
- Its structure allows for specific interactions with histamine receptors and xanthine oxidase, providing a broad spectrum of therapeutic effects.
Properties
IUPAC Name |
6,8-ditert-butyl-4-oxochromene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-17(2,3)10-7-11-13(19)9-14(16(20)21)22-15(11)12(8-10)18(4,5)6/h7-9H,1-6H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTURQGHQPDNDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OC(=CC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20190896 | |
Record name | Terbucromil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20190896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37456-21-6 | |
Record name | Terbucromil [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037456216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Terbucromil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20190896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TERBUCROMIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GOQ0900CQ5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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